![molecular formula C24H29NO11 B1219282 Desacetylcolchicine d-tartrate CAS No. 49720-72-1](/img/structure/B1219282.png)
Desacetylcolchicine d-tartrate
Overview
Description
Desacetylcolchicine d-tartrate, also known as DCDT, is an alkaloid found in the plant Colchicum autumnale, commonly known as autumn crocus. It is a natural product of the plant and has been used for centuries in traditional medicine for the treatment of various ailments. DCDT has recently gained attention for its potential clinical applications and is being studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Anticancer Research
Desacetylcolchicine d-tartrate: is recognized for its potential as an anticancer compound. It acts as a microtubule polymerization inhibitor, which prevents cell division and could be pivotal in cancer treatment strategies .
Enantioseparation Techniques
In the field of stereochemistry, derivatives of tartaric acid, such as Desacetylcolchicine d-tartrate , are used in chromatographic separations to resolve chiral compounds. This is crucial for the independent evaluation of the bioactivities of individual enantiomers of chiral drugs .
Agrichemical Adjuvants
Research has been conducted on metal-organic frameworks (MOFs) using derivatives of tartaric acid for the sustainable delivery of fungicides. These studies aim to enhance the efficiency and selectivity of agrichemicals, contributing to more environmentally responsible crop protection .
Microbial Metabolism Studies
Desacetylcolchicine d-tartrate: can be used to study the metabolic pathways of microorganisms, such as Pseudomonas cichorii, which utilize d-tartrate as a sole carbon source. Understanding these pathways is essential for biotechnological applications and environmental microbiology .
Pharmaceutical Development
The compound’s role in inhibiting microtubule polymerization makes it a valuable tool in the development of new pharmaceuticals. Its mechanism of action can be studied to design drugs that target cell division in various diseases .
Mechanism of Action
Target of Action
Desacetylcolchicine d-tartrate primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Desacetylcolchicine d-tartrate acts as a microtubule polymerization inhibitor . It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division .
Biochemical Pathways
The inhibition of microtubule polymerization disrupts the cell’s cytoskeleton and interferes with the normal functioning of the cell. This leads to cell cycle arrest at the metaphase stage of mitosis . The downstream effects include the induction of apoptosis, or programmed cell death, in rapidly dividing cells .
Pharmacokinetics
It is known to be soluble in chloroform
Result of Action
The primary result of Desacetylcolchicine d-tartrate’s action is the prevention of cell division . By inhibiting microtubule polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death . This makes Desacetylcolchicine d-tartrate an effective anticancer compound .
Action Environment
The action, efficacy, and stability of Desacetylcolchicine d-tartrate can be influenced by various environmental factors. For instance, it needs to be stored at +4°C and protected from light and moisture for stability . .
properties
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRWNBXMQCGSEJ-APBURCQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197994 | |
Record name | Desacetylcolchicine d-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49720-72-1 | |
Record name | Desacetylcolchicine d-tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TMCA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desacetylcolchicine d-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEACETYLCOLCHICINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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